![molecular formula C14H23NO2 B2675871 Ethyl 2-[(adamantan-1-yl)amino]acetate CAS No. 3716-68-5](/img/structure/B2675871.png)
Ethyl 2-[(adamantan-1-yl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(adamantan-1-yl)amino]acetate is a chemical compound with the molecular formula C14H23NO2 It is characterized by the presence of an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(adamantan-1-yl)amino]acetate typically involves the reaction of adamantan-1-amine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium or potassium carbonate, in an organic solvent like acetonitrile or ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product. After completion, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization methods .
化学反应分析
Types of Reactions
Ethyl 2-[(adamantan-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include amides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
Ethyl 2-[(adamantan-1-yl)amino]acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s rigid structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of ethyl 2-[(adamantan-1-yl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s binding affinity and stability, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
1-Adamantanamine: Shares the adamantane core but lacks the ester functionality.
Ethyl 2-[(adamantan-1-yl)amino]propanoate: Similar structure with a different alkyl chain length.
Adamantane-1-carboxylic acid: Contains the adamantane moiety but with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-[(adamantan-1-yl)amino]acetate is unique due to its combination of the adamantane moiety with an ester group, providing a balance of hydrophobic and hydrophilic properties. This makes it versatile for various applications, particularly in drug design and materials science .
属性
IUPAC Name |
ethyl 2-(1-adamantylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-2-17-13(16)9-15-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPJAAGRQBJWQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-chloro-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2675788.png)
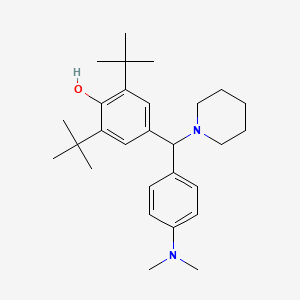
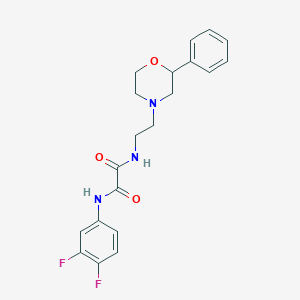
![4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2675794.png)
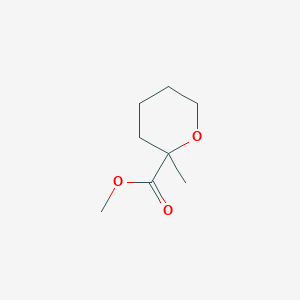
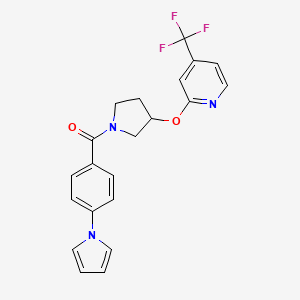
![ethyl 4-(2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamido)benzoate](/img/structure/B2675799.png)
![N-(4-acetamidophenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2675803.png)
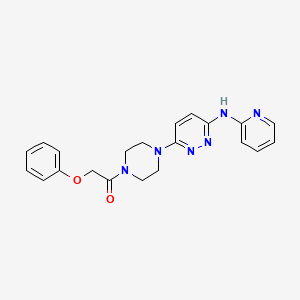
![4-[(3-nitrophenyl)carbamoyl]butanoic Acid](/img/structure/B2675805.png)
![1-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2675806.png)
![Tert-butyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2675807.png)
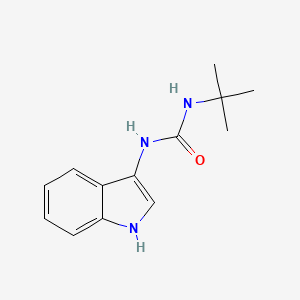
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2675810.png)
